6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine
CAS No.:
Cat. No.: VC15997237
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2S |
|---|---|
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | 6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazol-2-amine |
| Standard InChI | InChI=1S/C10H10N2S/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H2,11,12) |
| Standard InChI Key | MPVRQOFISAAHEX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC3=C(C=C2C1)SC(=N3)N |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 6,7-dihydro-5H-cyclopenta[f] benzothiazol-2-amine, reflects its bicyclic framework comprising a five-membered cyclopentane ring fused to a benzene-thiazole system. Key structural features include:
Molecular Geometry
The indeno-thiazole core imposes planarity on the aromatic system, while the cyclopentane ring introduces slight puckering, as inferred from analogous fused-ring thiazoles . The amine group at position 2 contributes to potential hydrogen-bonding interactions, a trait common in bioactive thiazoles .
Physicochemical Properties
While experimental data on solubility and stability are unavailable, calculated properties can be extrapolated:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂S | |
| Molecular Weight | 190.27 g/mol | |
| LogP (Predicted) | ~2.5 (similar to , ) | , |
| Hydrogen Bond Donors | 1 (NH₂) |
The absence of melting/boiling point data underscores the need for further experimental characterization.
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 6,7-dihydro-5H-indeno[5,6-d]thiazol-2-amine likely follows routes analogous to those for substituted benzothiazoles. A plausible pathway involves:
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Cyclocondensation: Reaction of 5-aminoindan-1-one with thiocyanate derivatives under acidic conditions.
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Ring Closure: Intramolecular cyclization facilitated by dehydrating agents like P₂O₅ or H₂SO₄ .
Comparisons to structurally related compounds, such as 6-nitrobenzo[d]thiazol-2-amine (melting point: 247–249°C) and 5-bromo-6-methoxy derivatives , suggest that electron-withdrawing substituents may require harsher reaction conditions.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring cyclization occurs at the correct position to form the indeno-thiazole system.
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Purification: Separation from byproducts like unreacted amines or over-oxidized species, necessitating chromatographic techniques .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical NMR signals based on analogous compounds :
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¹H NMR:
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δ 6.8–7.2 ppm (aromatic protons)
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δ 3.1–3.5 ppm (cyclopentane CH₂)
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δ 5.2 ppm (NH₂, broad singlet)
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¹³C NMR:
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δ 160–165 ppm (C=N of thiazole)
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δ 120–140 ppm (aromatic carbons)
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Mass Spectrometry (MS)
The molecular ion peak at m/z 190.27 [M]⁺ would dominate the spectrum, with fragmentation patterns likely involving loss of NH₂ (17 Da) and subsequent ring opening.
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